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Compound of Interest

Compound Name: Ethyl thiazol-2-ylglycinate

Cat. No.: B15223357 Get Quote

Introduction: This guide provides a comparative overview of spectroscopic data for ethyl and

other alkyl thiazole-based glycinate analogs. Direct, comprehensive spectroscopic data for

Ethyl thiazol-2-ylglycinate is not readily available in public databases. Therefore, this

document focuses on the well-characterized and structurally similar compound, Ethyl 2-amino-

4-thiazoleacetate, as a primary standard. Data for other related thiazole derivatives are

included for comparison, offering researchers and drug development professionals a valuable

reference for this class of compounds.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for Ethyl 2-amino-4-thiazoleacetate

and related thiazole-containing esters. These compounds share a common thiazole core, with

variations in the ester group and substitution on the thiazole ring.

Table 1: ¹H NMR Spectroscopic Data
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Compound Solvent
Chemical Shift (δ, ppm)
and Multiplicity

Ethyl 2-amino-4-

thiazoleacetate
CDCl₃

1.25 (t, 3H), 3.55 (s, 2H), 4.15

(q, 2H), 5.05 (s, 2H, NH₂), 6.25

(s, 1H)[1][2]

(5-Formyl-thiazol-2-yl)-

carbamic acid tert-butyl ester
N/A

Data for a related structure,

specific shifts not fully detailed

in available sources.[3]

tert-Butyl acetate (for

comparison of ester group)
N/A 1.45 (s, 9H), 1.95 (s, 3H)[4]

Table 2: ¹³C NMR Spectroscopic Data
Compound Solvent Chemical Shift (δ, ppm)

Ethyl 2-amino-4-

thiazoleacetate
N/A

14.1, 36.9, 61.2, 102.5, 149.0,

169.0, 171.0[5][6]

tert-Butyl acetate (for

comparison of ester group)
N/A 22.1, 28.4, 80.4, 170.1[7]

Table 3: IR Spectroscopic Data
Compound Technique

Key Absorption Bands
(cm⁻¹)

Ethyl 2-amino-4-

thiazoleacetate
KBr Wafer / ATR

~3400-3200 (N-H stretch),

~3100 (C-H stretch, aromatic),

~2980 (C-H stretch, aliphatic),

~1735 (C=O stretch, ester),

~1620 (C=N stretch, thiazole),

~1540 (N-H bend)[2]

Table 4: Mass Spectrometry Data
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Compound Ionization Method
Key Mass-to-Charge
Ratios (m/z)

Ethyl 2-amino-4-

thiazoleacetate
GC-MS (EI)

186 (M+), 141, 114, 113, 86,

71[2]

2-Acetylthiazole (for thiazole

fragmentation pattern)
Electron Ionization 127 (M+), 85, 58, 43[8]

2-Methylthiazole (for thiazole

fragmentation pattern)
Electron Ionization 99 (M+), 58, 57, 45[9]

Experimental Protocols
The data presented above are typically acquired using the following standard methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 300 MHz or 400 MHz NMR spectrometer.[10]

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a

deuterated solvent (e.g., Chloroform-d, DMSO-d₆). Tetramethylsilane (TMS) is often added

as an internal standard (0 ppm).

¹H NMR Acquisition: The instrument is tuned to the proton frequency. A standard pulse

sequence is used to acquire the spectrum. Key parameters include a sufficient number of

scans to achieve a good signal-to-noise ratio, a spectral width covering the expected

chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.[11]

¹³C NMR Acquisition: The instrument is tuned to the carbon-13 frequency. Proton decoupling

is typically used to simplify the spectrum to single lines for each unique carbon atom. A larger

number of scans is required due to the low natural abundance of ¹³C.[12]

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to TMS. Integration of

¹H NMR signals helps determine the relative number of protons.
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Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer.

Sample Preparation:

Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed

directly onto the ATR crystal (e.g., diamond). This is a common and rapid method requiring

minimal sample preparation.[13]

KBr Pellet (for solids): A few milligrams of the solid sample are ground with potassium

bromide (KBr) and pressed into a thin, transparent pellet.

Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is

recorded. Then, the sample spectrum is recorded. The instrument passes an infrared beam

through the sample and measures the absorption at different frequencies, typically in the

range of 4000-400 cm⁻¹.[14][15]

Data Processing: The final spectrum is presented as percent transmittance or absorbance

versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).

Ionization Method (Electron Ionization - EI): The sample is introduced into the ion source,

where it is bombarded with a high-energy electron beam (typically 70 eV).[16][17] This

causes the molecule to ionize and fragment. This is a "hard" ionization technique that

provides structural information through fragmentation patterns.[18]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
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Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion

abundance versus m/z. The peak with the highest m/z often represents the molecular ion

(M+).

Visualized Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

standard.

Spectroscopic Analysis
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Sample Preparation
(Dissolving, Pelletizing, etc.)

NMR Spectroscopy
(¹H, ¹³C)

FTIR Spectroscopy Mass Spectrometry

Data Processing & Interpretation
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Caption: Workflow for spectroscopic characterization of chemical standards.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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